molecular formula C21H26O3 B6339039 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester CAS No. 1171921-59-7

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester

Cat. No.: B6339039
CAS No.: 1171921-59-7
M. Wt: 326.4 g/mol
InChI Key: BZYKCSRDSVDVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester is an organic compound with the molecular formula C21H26O3. It is a derivative of benzoic acid, characterized by the presence of a methoxy group and a phenyl-hexyl chain. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester typically involves the esterification of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid+MethanolAcid Catalyst2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester+Water\text{2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid+MethanolAcid Catalyst​2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of cleanroom facilities ensures that the product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid.

    Reduction: Formation of 2-Methoxy-6-(6-phenyl-hexyl)-benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The methoxy and phenyl-hexyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid: The parent acid form of the ester.

    2-Methoxy-6-(6-phenyl-hexyl)-benzyl alcohol: The reduced form of the ester.

    2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid ethyl ester: An ester with an ethyl group instead of a methyl group.

Uniqueness

2-Methoxy-6-(6-phenyl-hexyl)-benzoic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the phenyl-hexyl chain provides hydrophobic interactions that can influence its binding to molecular targets.

Properties

IUPAC Name

methyl 2-methoxy-6-(6-phenylhexyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-23-19-16-10-15-18(20(19)21(22)24-2)14-9-4-3-6-11-17-12-7-5-8-13-17/h5,7-8,10,12-13,15-16H,3-4,6,9,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKCSRDSVDVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)OC)CCCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.